molecular formula C15H10Cl2N2S B8339317 5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine

5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine

Cat. No. B8339317
M. Wt: 321.2 g/mol
InChI Key: MEYNSFCOUWUKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C15H10Cl2N2S and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

4,6-dichloro-5-(4-methylphenyl)-2-thiophen-2-ylpyrimidine

InChI

InChI=1S/C15H10Cl2N2S/c1-9-4-6-10(7-5-9)12-13(16)18-15(19-14(12)17)11-3-2-8-20-11/h2-8H,1H3

InChI Key

MEYNSFCOUWUKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CS3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of thiophene (1.69 g) in anhydrous tetrahydrofuran (20 ml) is added dropwise a 1.6M n-butyl lithium/n-hexane solution (11.4 ml) at 0° C. under argon atmosphere over a period of 30 minutes. To the mixture is added dropwise and gradually a solution of 5-(4-methylphenyl)-4,6-dichloropyrimidine (4.0 g) in anhydrous tetrahydrofuran (5 ml) at -60° C. The mixture is warmed to 0° C., and stirred for 1.5 hour. After the reaction is complete, to the mixture are added acetic acid (1.5 g) and water (0.25 g), and further added thereto a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.70 g) in tetrahydrofuran (5 ml), and the mixture is stirred at 0° C. for one hour. The mixture is treated with an active charcoal, and extracted with a mixture of ethyl acetate and aqueous citric acid solution. The extract is washed, dried and evaporated to remove the solvent. The residue is purified by silica gel column chromatography (solvent; n-hexane/ethyl acetate=50:1) to give 5-(4-methylphenyl)-4,6-dichloro-2-(2-thienyl)pyrimidine (2.64 g) as powder.
Name
Quantity
0.25 g
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Name
n-butyl lithium n-hexane
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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